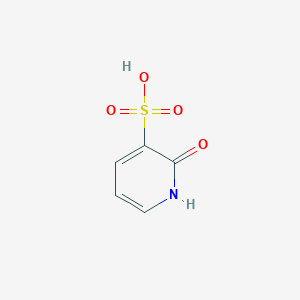

2-Hydroxypyridine-3-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-5-4(11(8,9)10)2-1-3-6-5/h1-3H,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASRJFLYQIMFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376474 | |

| Record name | 2-Hydroxypyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6684-45-3 | |

| Record name | 2-Hydroxypyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Based Heterocycles in Chemical Science

Pyridine (B92270), a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, serves as a foundational building block in the vast field of heterocyclic chemistry. numberanalytics.comnih.gov First isolated from coal tar in 1849 by Scottish chemist Thomas Anderson, pyridine's importance has grown substantially as its properties and reactions have been explored. numberanalytics.com Its structure, a six-membered ring composed of five carbon atoms and one nitrogen atom, is analogous to benzene (B151609) but with one CH group replaced by nitrogen. numberanalytics.comtaylorandfrancis.com This substitution imparts unique characteristics, including basicity and the ability to form hydrogen bonds, which are pivotal in its wide-ranging applications. nih.gov

The pyridine scaffold is a ubiquitous feature in numerous natural products, including certain vitamins and alkaloids. nih.govnih.gov This prevalence in nature has inspired its extensive use in synthetic chemistry. Pyridine and its derivatives are integral to the development of a myriad of products across various sectors. In pharmaceuticals, they form the core of drugs such as antihistamines, anti-inflammatory agents, and anticancer therapies. taylorandfrancis.comnih.govnumberanalytics.com The agricultural industry utilizes pyridine derivatives in the synthesis of herbicides and pesticides. numberanalytics.comnumberanalytics.com Furthermore, in materials science, these compounds are employed in the creation of conjugated polymers for electronics and optoelectronics, as well as in the production of dyes and pigments. numberanalytics.comnumberanalytics.com The versatility of pyridine chemistry continues to drive research and development in these critical areas. nih.govnumberanalytics.com

Academic Research Landscape of Hydroxypyridine Sulfonic Acids

Within the broad class of pyridine (B92270) derivatives, hydroxypyridine sulfonic acids represent a specialized area of academic and industrial interest. These compounds are characterized by the presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group attached to the pyridine ring. The introduction of these functional groups significantly modifies the electronic properties and reactivity of the parent pyridine structure.

Research into these compounds often focuses on their synthesis, properties, and potential applications. For instance, the sulfonation of pyridine, a key step in creating these derivatives, has been a subject of study for over a century, with early methods requiring harsh conditions. google.com Modern synthetic strategies aim for milder conditions and higher yields. A notable method involves the oxidation of a substituted pyridine to its N-oxide, followed by sulfonation and subsequent reduction to yield the desired pyridine sulfonic acid derivative. google.com

The presence of both a hydroxyl and a sulfonic acid group imparts unique characteristics to these molecules. The sulfonic acid group, being strongly electron-withdrawing and acidic, enhances the water solubility of the compound. The hydroxyl group can participate in hydrogen bonding and act as a coordination site for metal ions. This dual functionality makes hydroxypyridine sulfonic acids valuable as intermediates in the synthesis of pharmaceuticals, such as sulfonamides, and as components in water-soluble reactive dyes. google.com

The specific positioning of the hydroxyl and sulfonic acid groups on the pyridine ring leads to different isomers, such as 4-hydroxypyridine-3-sulfonic acid and 2-hydroxypyridine-3-sulfonic acid, each with distinct chemical and physical properties. prudencepharma.com This structural diversity allows for the fine-tuning of molecular properties for specific applications, a key theme in ongoing chemical research.

Specific Focus on 2 Hydroxypyridine 3 Sulfonic Acid in Scholarly Inquiry

Established Synthetic Routes and Mechanistic Investigations

Sulfonation Strategies for Pyridine Derivatives

The introduction of a sulfonic acid group onto the pyridine ring is a key step in the synthesis of this compound. This can be achieved through direct sulfonation or via the use of pyridine N-oxide intermediates, which can offer alternative reactivity and regioselectivity.

Direct sulfonation of pyridine is a challenging reaction due to the electron-deficient nature of the pyridine ring, which is further deactivated by protonation in the strongly acidic conditions typically required for sulfonation. vaia.com The electrophile in this reaction is sulfur trioxide (SO₃), generated from fuming sulfuric acid. pearson.com To overcome the reduced reactivity of the pyridine ring, high temperatures, often around 230°C, are necessary. pearson.com

Electrophilic substitution on the pyridine ring, including sulfonation, preferentially occurs at the 3-position. vaia.com This is because the carbocation intermediate formed by attack at this position is more stable than the intermediates resulting from attack at the 2- or 4-positions. vaia.com In the resonance structures of the 3-substituted intermediate, the positive charge is not placed on the electronegative nitrogen atom, which would be a high-energy state. vaia.com

A historical method for the sulfonation of pyridine was described by O. Fischer in 1882, involving the reaction of pyridine with concentrated sulfuric acid at 300-350°C for 24 hours, which resulted in a 50% yield of pyridine-3-sulfonic acid. google.com More recent approaches have focused on improving regioselectivity and reaction conditions. For instance, a base-mediated, C4-selective sulfonylation of pyridine has been developed. chemistryviews.orgchemrxiv.org This protocol involves the activation of pyridine with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a nucleophilic sulfinic acid salt. chemistryviews.orgchemrxiv.org The choice of base, such as N-methylpiperidine, is crucial in directing the sulfonylation to the C4-position. chemistryviews.orgchemrxiv.orgresearchgate.net

The sulfonation of 4-hydroxypyridine (B47283) with oleum (B3057394) has been shown to produce 4-hydroxypyridinium-3-sulfonate. nih.gov This reaction, conducted at 393 K for four days, results in a zwitterionic product with delocalized bonds in the pyridine ring. nih.gov

Pyridine N-oxides offer an alternative route for the synthesis of substituted pyridines due to their altered electronic properties compared to the parent pyridine. scripps.edu The N-oxide group increases the electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. youtube.com However, under strongly acidic conditions, the oxygen atom is protonated, leading to a reactivity similar to that of pyridinium (B92312) salts, with sulfonation occurring at the 3-position. youtube.com

A process for preparing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine N-oxide, followed by sulfonation in an alkaline, aqueous solution to form pyridine-3-sulfonic acid-N-oxide. google.com This intermediate is then catalytically reduced to pyridine-3-sulfonic acid using Raney nickel in an alkaline solution. google.com This method can be carried out as a one-pot process, using the crude 3-chloropyridine N-oxide directly. google.com

The reaction of 3-chloropyridine-N-oxide with sodium bisulfite in an autoclave at 145°C yields pyridine-3-sulfonic acid-N-oxide. prepchem.com The subsequent reduction can be performed by hydrogenation over Raney nickel at elevated temperature and pressure. prepchem.com

Conversion Pathways from Substituted Pyridine Precursors

The synthesis of hydroxypyridines and their derivatives can also be achieved by introducing the hydroxyl group through the conversion of other functional groups on the pyridine ring.

Information regarding the specific application of alkali fusion for the synthesis of 2-hydroxypyridine (B17775) from a sulfonic acid precursor was not found in the provided search results. However, this classical method is generally used to convert sulfonic acids to phenols in the benzene (B151609) series and could theoretically be applied to pyridine derivatives.

Hydrolysis of substituted pyridines under pressure in an autoclave is a common method for introducing a hydroxyl group. For example, 2-hydroxypyridine can be produced by the hydrolysis of 2-chloropyridine (B119429) in concentrated hydrochloric acid at 150°C under pressure, although this method gives a low yield of only 24%. google.com A significant improvement in yield (up to 70%) is achieved by a two-stage process where 2-chloropyridine is first reacted with potassium ethylate to form 2-methoxypyridine, which is then hydrolyzed in an aqueous acid solution. google.com

A more direct and high-yield one-stage process involves reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, such as tertiary butyl alcohol or amyl alcohol, at reflux. google.com This method surprisingly produces high-purity 2-hydroxypyridine, as no reaction occurs in the absence of the tertiary alcohol. google.com

Furthermore, a process for producing pyridine-3-sulfonic acid involves heating 3-chloropyridine-N-oxide with sodium bisulfite in an autoclave at 145°C. prepchem.com This is followed by hydrogenation to yield the final product. prepchem.com

Multi-Stage Syntheses from Furfural (B47365) Derivatives and Other Heterocycles

The synthesis of this compound and its structural analogs, such as 2-amino-3-hydroxypyridine (B21099), can be achieved through multi-stage processes starting from readily available biomass-derived compounds like furfural. google.comgoogle.com One documented method involves the reaction of furfural with chlorine or a chlorine-releasing agent. The resulting product is then reacted with sulfamic acid to yield 3-hydroxy-2-imino-1-(2H)-pyridinesulphonic acid-monohydrate, which is subsequently hydrolyzed to produce 2-amino-3-hydroxypyridine. google.com While this process utilizes a renewable starting material, it is noted to be a multi-stage process which can be a drawback. google.com

Another approach begins with the conversion of furfural to a furfural derivative, which is then used to synthesize 3-hydroxypyridine (B118123). google.com For instance, furfural can be converted to furfurylamine, which is then oxidized and cyclized in the presence of hydrochloric acid to form 3-hydroxypyridine. google.com Ammonolysis of furfural derivatives, such as furan (B31954) carbonyl compounds and furan carboxylic acid derivatives, is another route to 3-hydroxypyridine, although it often requires high temperatures and pressures. google.com

A patented method for producing 2-amino-3-hydroxypyridines involves reacting a furan-2-carboxylic acid derivative with ammonia (B1221849) at temperatures between 100°C and 300°C in a solvent containing amide groups and in the presence of an acid catalyst. google.com For example, reacting furan-2-carboxylic acid methyl ester with ammonia in hexametapol with an ammonium (B1175870) bromide catalyst at 230°C for 9 hours yields 2-amino-3-hydroxypyridine. google.com

The synthesis of related structural analogs often involves other heterocyclic starting materials. For instance, 4-hydroxypyridine can be sulfonated using fuming sulfuric acid in the presence of mercury sulfate (B86663) to produce 4-hydroxypyridine-3-sulfonic acid. thieme-connect.com Similarly, pyridine can be sulfonated with fuming sulfuric acid, often with a mercury sulfate catalyst, to yield pyridine-3-sulfonic acid. google.com A different multi-step approach to pyridine-3-sulfonic acid starts with the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation and subsequent catalytic reduction. google.com

A method for preparing 2-amino-3-pyridone sulfonate involves a ring-opening reaction of furfural with chlorine or bromine in an aqueous solution. The resulting mixture is then reacted with an aminosulfonate solution to form the desired product, which can be hydrolyzed to 2-amino-3-pyridone. patsnap.com

Optimization of Reaction Parameters and Process Scale-Up Considerations

Systematic Optimization of Temperature and Reaction Duration

The optimization of reaction temperature and duration is critical for maximizing yield and purity in the synthesis of this compound and its analogs. For instance, in the sulfonation of pyridine to pyridine-3-sulfonic acid, early methods required high temperatures of 300° to 350°C for 24 hours. google.com The addition of a mercuric sulfate catalyst allowed for a reduction in temperature to 230°C and an increase in yield. google.com In another example, the synthesis of 2-amino-3-hydroxypyridine from furan-2-carboxylic acid ethyl ester and ammonia is carried out at 230°C for 10 hours. google.com

The preparation of 3-hydroxypyridine from furfural, an ammonia source, and a catalyst in deionized water is optimized at a temperature range of 100-140°C for 1-5 hours. google.com A patented method for producing pyridine-3-sulfonic acid involves reacting 3-chloropyridine-N-oxide with a sulfonating agent at 145°C for 17 hours. google.com The subsequent hydrogenation of the intermediate, pyridine-3-sulfonic acid-N-oxide, can take from 3 to 20 hours depending on the catalyst concentration and whether sulfite (B76179) ions are removed prior to hydrogenation. google.com

In the synthesis of 4-hydroxypyridine-3-sulfonic acid from 4-hydroxypyridine, the reaction mixture is slowly heated to 190°C and stirred at this temperature for 10 hours. thieme-connect.com The subsequent chlorination step to form 4-hydroxypyridine-3-sulfonyl chloride is conducted at 120°C for 5 hours. thieme-connect.com The synthesis of 2-amino-3-pyridone from furfural involves a ring-opening reaction with chlorine at 0-10°C, followed by further steps. patsnap.com

The following table summarizes the optimized temperature and duration for various related synthetic steps:

| Product | Starting Material(s) | Temperature (°C) | Duration (hours) |

|---|---|---|---|

| Pyridine-3-sulfonic acid | Pyridine, Fuming sulfuric acid | 230 | Not specified |

| 2-Amino-3-hydroxypyridine | Furan-2-carboxylic acid ethyl ester, Ammonia | 230 | 10 |

| 3-Hydroxypyridine | Furfural, Ammonia source | 100-140 | 1-5 |

| Pyridine-3-sulfonic acid-N-oxide | 3-Chloropyridine-N-oxide, Sulfonating agent | 145 | 17 |

| Pyridine-3-sulfonic acid | Pyridine-3-sulfonic acid-N-oxide | 95-110 | 3-20 |

| 4-Hydroxypyridine-3-sulfonic acid | 4-Hydroxypyridine, Fuming sulfuric acid | 190 | 10 |

| 4-Hydroxypyridine-3-sulfonyl chloride | 4-Hydroxypyridine-3-sulfonic acid | 120 | 5 |

Influence of Stoichiometric Ratios on Reaction Outcomes

The stoichiometric ratios of reactants significantly impact the yield and purity of the desired product. In the synthesis of 2-amino-3-hydroxypyridine from furan-2-carboxylic acid methyl ester, a large excess of ammonia (10 molar equivalents) is used. google.com Specifically, 0.3 moles of the furan ester are reacted with 3.0 moles of ammonia. google.com This high ratio of ammonia likely drives the reaction towards the formation of the desired pyridine ring.

The amount of catalyst used also plays a crucial role. For the same reaction, 3.0 g of ammonium bromide is used as a catalyst for 0.3 moles of the starting ester. google.com In a similar synthesis using the ethyl ester, 3.0 g of ammonium chloride is used for the same molar amount of starting material. google.com

In the preparation of pyridine-3-sulfonic acid, the ratio of the catalyst to the substrate in the hydrogenation step affects the reaction time. An increase in the Raney nickel catalyst concentration from a lower, unspecified amount to 8 to 15 g per 100 g of pyridine-3-sulfonic acid-N-oxide shortens the hydrogenation time from 15-20 hours to approximately 4-7 hours. google.com

The synthesis of 4-hydroxypyridine-3-sulfonic acid utilizes a specific ratio of catalyst to reactant. For every 0.4 moles of 4-hydroxypyridine, 1.90 g (6.4 mmol) of mercury sulfate is used as a catalyst. thieme-connect.com This indicates that a catalytic amount, rather than a stoichiometric amount, of the mercury salt is sufficient to promote the sulfonation reaction.

The following table details the stoichiometric ratios for key reactions:

| Product | Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Reactant 1:Reactant 2:Catalyst) |

|---|---|---|---|---|

| 2-Amino-3-hydroxypyridine | Furan-2-carboxylic acid methyl ester | Ammonia | Ammonium bromide | 1 : 10 : ~0.1 |

| Pyridine-3-sulfonic acid | Pyridine-3-sulfonic acid-N-oxide | Hydrogen | Raney nickel | Substrate to catalyst ratio of ~6.7-12.5 : 1 by weight |

| 4-Hydroxypyridine-3-sulfonic acid | 4-Hydroxypyridine | Fuming sulfuric acid | Mercury sulfate | 1 : Not specified : 0.016 |

Advanced Purification Techniques and Yield Maximization Strategies

Achieving high purity and maximizing the yield of this compound and its analogs often requires advanced purification techniques. Following the synthesis of 2-amino-3-hydroxypyridine, the crude product can be purified by chromatography on silica (B1680970) gel using a mixture of methylene (B1212753) chloride and methanol (B129727) as the eluent. google.com An alternative purification method involves sublimation of the crude product. google.com

For pyridine-3-sulfonic acid, a multi-step purification process has been described. This includes acidification to remove sulfite ions, precipitation of sodium chloride, and concentration of the mother liquor. google.com The product is then precipitated by adding isopropanol. google.com Further purification can be achieved by dissolving the product in water, treating it with activated charcoal, and then precipitating the acid by adding ethanol. google.com This method can yield a product with 99% purity. google.com

In the synthesis of 2-amino-3-pyridone, after hydrolysis of the sulfonate intermediate, the crude product is obtained as a brown solid. patsnap.com This can be refined to a white, high-purity product (99.9%) by dissolving it in hot dimethylformamide, rapidly cooling to precipitate a solid, and then refluxing this solid in methanol followed by cooling and filtration. patsnap.com This refining process can achieve a yield of over 70%. patsnap.com

Yield maximization strategies often involve careful control of reaction conditions and efficient extraction and purification. For example, after the synthesis of 2-amino-3-hydroxypyridine, the reaction mixture is acidified and washed with methylene chloride. The aqueous layer is then neutralized and continuously extracted with diethyl ether to recover the product. google.com This thorough extraction process is key to maximizing the isolated yield.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to address environmental concerns and improve sustainability. blazingprojects.com A key aspect of this is the use of renewable starting materials. The synthesis of 3-hydroxypyridine and its derivatives from furfural, which is derived from biomass, is a prime example of this approach. google.comresearchgate.net This avoids the use of fossil fuel-based feedstocks like pyridine. google.com

Another important green chemistry principle is the use of environmentally benign solvents. The synthesis of 3-hydroxypyridine from furfural has been demonstrated using deionized water as a green solvent, avoiding the need for harsh organic solvents. google.com Furthermore, solvent-free reaction conditions represent a significant advancement in green synthesis. The multicomponent synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been successfully achieved under solvent-free conditions, leading to shorter reaction times and higher yields. mdpi.com

The development of sustainable and recyclable catalysts is also a major focus. The use of inexpensive and non-toxic iron-based catalysts for the synthesis of 3-hydroxypyridine from furfural is a step towards greener catalysis. google.com More advanced approaches include the development of sulfonic acid-based magnetic nanoparticles as solid acid catalysts. researchgate.net These catalysts are highly recyclable and can be easily separated from the reaction mixture using a magnet, minimizing catalyst waste. researchgate.net

Exploration of Heavy Metal-Free Synthetic Protocols

The synthesis of pyridine sulfonic acids has traditionally involved methods that utilize heavy metals, such as mercury salts, as catalysts. These methods, while effective, pose significant environmental and health risks due to the toxicity of the heavy metals and the challenges associated with their removal from the final product and waste streams. Consequently, a significant focus of modern synthetic chemistry has been the development of protocols that eliminate the need for these hazardous materials.

A notable advancement in this area is the development of a heavy metal-free process for the preparation of pyridine-3-sulfonic acid, a structural analog of this compound. google.comgoogle.com This methodology avoids the use of mercury sulfate, which has been a common catalyst in such syntheses. google.comthieme-connect.com The process commences with 3-chloropyridine, an economical starting material that is often an undesired byproduct in the synthesis of 2-chloropyridine. google.comgoogle.com

The key steps of this heavy metal-free synthesis are outlined below:

N-Oxidation: The initial step involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid. google.com

Sulfonation: The chlorine atom in the N-oxide intermediate is then substituted with a sulfonic acid group. This is accomplished by reacting the 3-chloropyridine N-oxide with a sulfonating agent, such as sodium sulfite in an aqueous solution. google.com This step proceeds under elevated temperature and pressure. google.com

Reduction: The final step is the reduction of the pyridine-3-sulfonic acid N-oxide to the desired pyridine-3-sulfonic acid. This reduction is carried out via catalytic hydrogenation, employing Raney nickel as the catalyst in an alkaline solution. google.comgoogle.com

The following table summarizes the reaction parameters for the heavy metal-free synthesis of pyridine-3-sulfonic acid, which can serve as a model for the development of similar protocols for this compound.

| Step | Reagents | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

| N-Oxidation | 3-Chloropyridine, Hydrogen Peroxide, Acetic Acid | None | 80 | Atmospheric | Not specified | Not specified |

| Sulfonation | 3-Chloropyridine N-oxide, Sodium Sulfite, Water | None | 145 | 4-5 | Not specified | Not specified |

| Reduction | Pyridine-3-sulfonic acid N-oxide, Hydrogen | Raney Nickel | 100-110 | 7 | 77-80 | 99 |

Development of Environmentally Favorable Production Methods

In addition to eliminating heavy metals, the development of environmentally favorable or "green" production methods for pyridines and their derivatives is a key area of research. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents and solvents. mdpi.com

One promising green chemistry approach is the use of multicomponent reactions (MCRs) under solvent-free conditions. mdpi.com MCRs are highly efficient processes where three or more reactants come together in a single step to form a product that incorporates all or most of the atoms of the starting materials. mdpi.com This high "atom economy" is a cornerstone of green chemistry. mdpi.com

For the synthesis of 2-hydroxypyridines (also known as 2-pyridones), a one-pot, three-component condensation reaction has been developed. mdpi.com This method involves the reaction of an alkene, a ketone, and ammonium acetate (B1210297) without the use of a solvent. mdpi.com The reaction proceeds by heating the mixture, and the desired 2-hydroxypyridine derivative is obtained in high yield after a simple workup procedure. mdpi.com

The key advantages of this solvent-free, multicomponent approach include:

Reduced Waste: The elimination of solvents significantly reduces the generation of volatile organic compounds (VOCs) and liquid waste.

Energy Efficiency: The reaction is conducted at a relatively moderate temperature (80 °C), and the one-pot nature of the process saves energy compared to multi-step syntheses. mdpi.com

Simplified Procedure: The reaction setup and product isolation are straightforward, making the process more efficient and less resource-intensive. mdpi.com

While this specific method has been applied to the synthesis of 4,6-diaryl-3-cyano-2-pyridones, the underlying principles can be adapted for the synthesis of other 2-hydroxypyridine derivatives. The development of a similar multicomponent reaction for the direct introduction of a sulfonic acid group at the 3-position of the 2-hydroxypyridine ring would represent a significant advancement in the environmentally friendly production of this compound.

The table below details the reaction conditions for a solvent-free synthesis of 2-pyridone derivatives, illustrating a green approach that could be explored for the target compound.

| Reactants | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aromatic Alkenes, Aromatic Ketones, Ammonium Acetate | None | None | 80 | 3-6 | Up to 62 |

Further research into green chemistry approaches could also explore the use of alternative sulfonating agents that are less corrosive and produce less waste than traditional reagents like fuming sulfuric acid. thieme-connect.comresearchgate.net The optimization of reaction conditions to minimize energy input and the use of recyclable catalysts are also key considerations in the development of truly sustainable synthetic methods for this compound and its structural analogs. mdpi.com

Redox Chemistry and Derivatives Formation

The redox behavior of this compound is a critical aspect of its chemical reactivity, leading to the formation of various derivatives through oxidative and reductive pathways.

Oxidative processes involving this compound can result in the formation of several transformation products. The specific products formed often depend on the oxidizing agent and reaction conditions. For instance, oxidation can lead to the formation of pyridine-2,3-dicarboxylic acid. In some biological systems, the degradation of related 2-hydroxypyridine compounds involves oxidative cleavage of the pyridine ring. For example, the metabolism of 2-hydroxypyridine can produce pyridine-2,5-diol, which is further degraded to maleamate. ias.ac.in While not directly specifying the sulfonic acid derivative, this suggests a potential pathway for oxidative transformation.

Research on the microbial transformation of pyridine compounds has shown that organisms grown on 2-hydroxypyridine can produce a blue pigment of an azaquinone nature through the autooxidation of di- or tri-hydroxypyridine intermediates. ias.ac.in This indicates that under certain oxidative conditions, complex colored compounds can be formed.

Table 1: Examples of Oxidative Transformation Products

| Starting Material | Oxidizing Conditions/Agent | Major Product(s) |

| This compound | General oxidizing agents | Pyridine-2,3-dicarboxylic acid |

| 2-Hydroxypyridine | Microbial oxidation | Pyridine-2,5-diol, Maleamate |

| 2-Hydroxypyridine | Autooxidation in microbial culture | Azaquinone pigment |

This table provides a summary of potential oxidative transformation products based on available literature for 2-hydroxypyridine and its derivatives.

The reduction of this compound can yield 3-hydroxypyridine or other reduced pyridine derivatives. The specific outcome of the reduction depends on the reducing agent and the reaction conditions employed. For instance, catalytic hydrogenation is a common method for the reduction of pyridine derivatives.

In a broader context of pyridine chemistry, the reduction of pyridine-N-oxides to pyridines is a well-established reaction. ias.ac.in While this compound is not an N-oxide, this highlights the general susceptibility of the pyridine ring to reduction. For example, pyridine-N-oxide can be reduced to pyridine, which is then degraded via a reductive pathway. ias.ac.in

Substitution Reactions and Strategic Derivatization

The pyridine ring in this compound is susceptible to substitution reactions, which can be strategically employed for the synthesis of a wide array of functionalized derivatives.

The presence of both a hydroxyl and a sulfonic acid group on the pyridine ring influences its reactivity towards nucleophiles. The sulfonic acid group, being a good leaving group, can be displaced by various nucleophiles. Studies on the related compound 5-nitropyridine-2-sulfonic acid have demonstrated the substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles. researchgate.net This suggests that this compound could undergo similar nucleophilic aromatic substitution (SNAr) reactions, although the electronic effects of the hydroxyl group would modulate the reactivity.

The general reactivity of halopyridines in SNAr reactions is well-documented, often requiring elevated temperatures. nih.gov The reactivity of a sulfonate group as a leaving group is comparable to that of a halogen in many cases.

The synthesis of functionalized pyridine sulfonic acid derivatives can be achieved through various synthetic strategies. One approach involves the direct sulfonation of a pre-functionalized pyridine. For example, pyridine can be sulfonated using oleum with a mercury catalyst to produce pyridine-3-sulfonic acid.

Another strategy involves the introduction of the sulfonic acid group onto a pyridine ring that already contains other substituents. For instance, 3-chloropyridine can be oxidized to its N-oxide, which is then sulfonated to form 3-sulfonic acid-pyridine-N-oxide. Subsequent reduction yields pyridine-3-sulfonic acid. google.comgoogle.com This multi-step process allows for the synthesis of specifically substituted pyridine sulfonic acids.

The synthesis of various 2-substituted-5-nitropyridines has been accomplished starting from 5-nitropyridine-2-sulfonic acid, showcasing the utility of the sulfonic acid group as a synthetic handle for introducing a range of functionalities. researchgate.net These reactions include the introduction of alkoxy, amino, and chloro groups. researchgate.net

Table 2: Examples of Synthesized Functionalized Pyridine Derivatives

| Starting Material | Reagent(s) | Product |

| 5-Nitropyridine-2-sulfonic acid | Methanol | 2-Methoxy-5-nitropyridine |

| 5-Nitropyridine-2-sulfonic acid | Ammonia | 2-Amino-5-nitropyridine |

| 5-Nitropyridine-2-sulfonic acid | Thionyl chloride | 2-Chloro-5-nitropyridine |

| 3-Chloropyridine | 1. Oxidizing agent 2. Sulfonating agent 3. Reducing agent | Pyridine-3-sulfonic acid |

This table illustrates the synthesis of various functionalized pyridines from pyridine sulfonic acid precursors.

Tautomeric Equilibria and Intramolecular Proton Transfer Dynamics

2-Hydroxypyridine and its derivatives, including this compound, can exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. chemtube3d.comnih.gov This equilibrium is a crucial aspect of their chemical behavior and is influenced by factors such as solvent polarity and the presence of other substituents.

The tautomerism between 2-hydroxypyridine and 2-pyridone has been extensively studied. nih.govwuxibiology.com In the gas phase, the enol form (2-hydroxypyridine) is generally favored. nih.govnih.gov However, in condensed phases and in polar solvents, the equilibrium often shifts towards the more polar pyridone form. wuxibiology.comsemanticscholar.org The presence of the sulfonic acid group at the 3-position is expected to influence this equilibrium due to its strong electron-withdrawing nature.

Intramolecular proton transfer is the fundamental process governing this tautomerization. Theoretical studies have investigated the energy barrier for this proton transfer. For the parent 2-hydroxypyridine, a significant energy barrier for the unimolecular 1,3-proton transfer has been calculated. nih.gov The dynamics of this proton transfer can be studied using various spectroscopic techniques. In some related systems, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, evidence for the keto tautomer has been observed in the ground state in certain solvents, and dual fluorescence is observed due to excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov

The position of substituents can significantly affect the tautomeric equilibrium. For instance, chlorination at different positions of the 2-hydroxypyridine ring has been shown to stabilize either the enol or the keto tautomer. nih.gov Similarly, the sulfonic acid group in this compound will have a distinct impact on the relative stabilities of the tautomers.

Spectroscopic and Theoretical Analysis of 2-Hydroxypyridine/2-Pyridone Tautomerism

The tautomeric equilibrium between 2-hydroxypyridine (the enol form) and 2-pyridone (the keto form) has been a subject of extensive investigation, employing a combination of spectroscopic techniques and theoretical calculations to elucidate the factors governing the predominance of one tautomer over the other. nih.govnih.gov Spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in identifying and quantifying the individual tautomers in different environments. nih.govsemanticscholar.orgresearchgate.net

Theoretical studies, often utilizing density functional theory (DFT) and coupled cluster (CCSD) methods, have provided deep insights into the thermodynamics and kinetics of the tautomerization process. nih.gov These computational approaches allow for the calculation of the relative energies of the tautomers, the energy barrier for their interconversion, and the influence of solvent effects on the equilibrium position. nih.govwuxibiology.com

In the gas phase, theoretical calculations and experimental evidence suggest that the 2-hydroxypyridine tautomer is slightly more stable than the 2-pyridone form by a small energy difference. nih.gov However, the equilibrium can be readily shifted by environmental factors. In polar solvents and in the solid state, the 2-pyridone form is generally favored due to its larger dipole moment and its ability to form strong intermolecular hydrogen bonds. nih.govwuxibiology.comchemtube3d.com

The interconversion between the two tautomers can occur via an intramolecular proton transfer, which involves a significant activation energy. nih.gov Alternatively, the tautomerization can be facilitated by intermolecular proton transfer, often mediated by solvent molecules, which typically presents a lower energy barrier. nih.gov

Table 1: Spectroscopic and Theoretical Data for 2-Hydroxypyridine/2-Pyridone Tautomerism

| Method | Medium | Predominant Tautomer | Key Findings |

| Infrared (IR) Spectroscopy | Solid, Liquid, Vapor | 2-Pyridone (solid/liquid), 2-Hydroxypyridine (vapor) | Characteristic C=O stretch for 2-pyridone and O-H stretch for 2-hydroxypyridine. nih.gov |

| UV-Vis Spectroscopy | Various Solvents | Solvent Dependent | Allows for quantitative determination of the amounts of each tautomer in solution. semanticscholar.orgresearchgate.net |

| NMR Spectroscopy | Various Solvents | Solvent Dependent | Chemical shifts can help distinguish between the two forms, though sometimes challenging. semanticscholar.orgresearchgate.net |

| Theoretical (DFT, CCSD) | Gas Phase | 2-Hydroxypyridine | Provides relative energies, activation barriers, and insights into electronic structure. nih.gov |

Impact of Sulfonic Acid Substitution on Tautomeric Preferences

The introduction of a sulfonic acid (-SO₃H) group at the 3-position of the 2-hydroxypyridine ring is expected to exert a significant influence on the tautomeric equilibrium. The sulfonic acid group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom.

This electron-withdrawing nature can affect the relative stabilities of the two tautomers in several ways:

Acidity of the Hydroxyl and N-H groups: The sulfonic acid group will increase the acidity of both the hydroxyl proton in the 2-hydroxypyridine form and the N-H proton in the 2-pyridone form.

Intramolecular Hydrogen Bonding: The presence of the sulfonic acid group at the 3-position opens up the possibility of intramolecular hydrogen bonding between the sulfonic acid group and the hydroxyl or carbonyl group at the 2-position. This could potentially stabilize one of the tautomeric forms.

Table 2: Predicted Influence of the 3-Sulfonic Acid Group on Tautomeric Equilibrium

| Factor | Influence on 2-Hydroxypyridine Form | Influence on 2-Pyridone Form | Predicted Shift in Equilibrium |

| Inductive Effect | Destabilizes the ring by withdrawing electron density. | Stabilizes the partial negative charge on the carbonyl oxygen. | Favors the 2-Pyridone form. |

| Resonance Effect | Can participate in delocalization, but inductive effect is likely dominant. | Can delocalize the negative charge of the sulfonate group. | Favors the 2-Pyridone form. |

| Intramolecular H-Bonding | Possible H-bond between -OH and -SO₃H. | Possible H-bond between C=O and -SO₃H. | The relative strength of these interactions would influence the equilibrium. |

| Solvent Effects | High polarity of the sulfonic acid group will lead to strong solvation. | High polarity of the pyridone and sulfonic acid will be favored in polar solvents. | The 2-Pyridone form is expected to be strongly favored in polar solvents. |

Comprehensive searches for spectroscopic data on the chemical compound this compound have yielded no specific experimental results for its nuclear magnetic resonance (NMR), mass spectrometry (MS), or vibrational spectroscopy. While information is available for structurally related compounds such as pyridine-3-sulfonic acid, 2-hydroxypyridine, and other isomers, detailed analytical data for this compound itself appears to be absent from readily accessible scientific literature and databases.

The specific characterization required to fulfill the requested article, including ¹H and ¹³C NMR chemical shifts, electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) fragmentation analysis, and infrared (IR) or Raman vibrational frequencies, could not be located. The available data for related molecules, though potentially offering some comparative insights, is not suitable for direct application to the specified compound due to the strict requirement of focusing solely on this compound.

Consequently, the generation of a scientifically accurate and detailed article on the spectroscopic characterization of this compound, as per the provided outline, is not possible at this time due to the lack of foundational experimental data in the public domain. Further research or access to proprietary chemical databases would be necessary to obtain the required information.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Hydroxypyridine 3 Sulfonic Acid

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For 2-Hydroxypyridine-3-sulfonic acid, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent pyridine (B92270) ring, hydroxyl group, and sulfonic acid moiety.

For pyridine-3-sulfonic acid, the C-H stretching vibrations of the pyridine ring are typically observed in the range of 3100-3000 cm⁻¹. asianpubs.org The ring stretching vibrations, which involve the stretching and contraction of all bonds within the ring, are found in the 1600-1300 cm⁻¹ region. asianpubs.org The sulfonic acid group (-SO₃H) introduces several characteristic bands. The O-H stretching vibration of the sulfonic acid is observed around 2937 cm⁻¹. asianpubs.org The S-O stretching vibration gives rise to a strong band at approximately 1035 cm⁻¹, while the SO₂ deformation (scissoring) modes absorb in the range of 565 ± 45 cm⁻¹. asianpubs.org

The presence of the hydroxyl group at the 2-position in this compound would introduce an O-H stretching vibration. In studies of 2-hydroxypyridine (B17775), this band is observed at 3600 cm⁻¹. researchgate.net The interaction and potential hydrogen bonding between the hydroxyl and sulfonic acid groups would likely influence the positions and shapes of these bands in the final compound.

Table 1: Expected Infrared Absorption Bands for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Pyridine Ring | C-H Stretch | 3100-3000 | asianpubs.org |

| Pyridine Ring | Ring Stretch | 1600-1300 | asianpubs.org |

| Sulfonic Acid | O-H Stretch | ~2937 | asianpubs.org |

| Sulfonic Acid | S-O Stretch | ~1035 | asianpubs.org |

| Sulfonic Acid | SO₂ Scissoring | 565 ± 45 | asianpubs.org |

| Hydroxyl Group | O-H Stretch | ~3600 | researchgate.net |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman studies would further aid in the structural characterization.

Similar to the IR data, specific Raman spectroscopic studies for this compound are scarce. However, data from pyridine-3-sulfonic acid can provide valuable insights. In the Raman spectrum of pyridine-3-sulfonic acid, the C-H stretching modes appear between 3117 and 3047 cm⁻¹. asianpubs.org The ring stretching vibrations are observed at 1629 and 1618 cm⁻¹. asianpubs.org The pyridine ring breathing mode is found at 1020 cm⁻¹. asianpubs.org The S-O stretching vibration of the sulfonic acid group is present as a medium intensity band at 1034 cm⁻¹, while the SO₂ deformation modes are seen at 630 and 607 cm⁻¹. asianpubs.org

Surface-Enhanced Raman Scattering (SERS) studies on pyridine-3-sulfonic acid have shown that the bands corresponding to the C-H and S-O vibrations are enhanced, suggesting a specific orientation of the molecule on the metallic surface. researchgate.netnih.gov

Table 2: Expected Raman Shifts for this compound based on Pyridine-3-sulfonic acid

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

| Pyridine Ring | C-H Stretch | 3117-3047 | asianpubs.org |

| Pyridine Ring | Ring Stretch | 1629, 1618 | asianpubs.org |

| Pyridine Ring | Ring Breathing | 1020 | asianpubs.org |

| Sulfonic Acid | S-O Stretch | 1034 | asianpubs.org |

| Sulfonic Acid | SO₂ Deformation | 630, 607 | asianpubs.org |

Electronic Absorption and Photoelectron Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.

Specific UV-Vis absorption data for this compound is not well-documented. However, the characteristics can be approximated by examining related structures. Pyridine itself exhibits absorption maxima at 202 nm and 254 nm in an acidic mobile phase. sielc.com The introduction of a hydroxyl group, as in 3-hydroxypyridine (B118123), results in a UV spectrum with distinct features. researchgate.net The presence of both a hydroxyl and a sulfonic acid group on the pyridine ring is expected to cause shifts in the absorption maxima (both bathochromic and hypsochromic shifts are possible) due to their electronic effects on the π system of the ring. The protonation state of the molecule, influenced by the pH of the solvent, would also significantly affect the UV-Vis spectrum. Studies on other sulfonated compounds have shown that protonation can lead to red shifts in the absorption bands. nih.gov

Zero Kinetic Energy (ZEKE) and Photoionization Spectroscopy

Zero Kinetic Energy (ZEKE) spectroscopy is a high-resolution technique used to determine the ionization energies of molecules with great precision. It involves the photoexcitation of molecules to high Rydberg states just below the ionization threshold, followed by field ionization.

While there are no specific ZEKE or photoionization studies available for this compound, research on 2-hydroxypyridine provides some relevant insights. The photoionization of 2-hydroxypyridine has been studied to understand its electronic properties and reactivity. researchgate.net These studies focus on the ππ* transitions and the determination of ionization energies. The addition of a sulfonic acid group would be expected to lower the ionization energy of the molecule due to its electron-withdrawing nature. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms would also play a crucial role in the photoionization dynamics.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of related compounds provide a basis for predicting its solid-state conformation. For instance, the crystal structure of 2-pyridinesulfonic acid has been determined, offering insight into how a sulfonic acid group attached to a pyridine ring packs in a crystal lattice. nih.gov Similarly, the crystal structure of 2-hydroxypyridine shows that it exists predominantly in the 2-pyridone tautomeric form in the solid state, forming hydrogen-bonded dimers. nist.gov The structure of 2-amino-3-hydroxypyridine (B21099) has also been elucidated, revealing details about the interplay of amino and hydroxyl substituents on the pyridine ring. nih.gov

Based on these related structures, it is likely that this compound would exist in its zwitterionic form in the solid state, with the sulfonic acid protonating the pyridine nitrogen. Intermolecular hydrogen bonding involving the hydroxyl group, the sulfonate group, and the pyridinium (B92312) proton would be expected to be a dominant feature of its crystal packing.

Theoretical and Computational Chemistry Studies of 2 Hydroxypyridine 3 Sulfonic Acid

Analysis of Molecular and Electronic Structures

HOMO-LUMO Energy Gap Calculations and Reactivity Insights

The electronic properties and reactivity of pyridine (B92270) derivatives can be effectively analyzed through computational studies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for understanding a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netschrodinger.com A smaller energy gap generally implies higher chemical reactivity and a greater ease of electronic excitation. schrodinger.comnih.gov

The calculated HOMO-LUMO energy gap for 3-bromo-2-hydroxypyridine (B31989) was found to be approximately 5.4 eV in various solvents, a value that characterizes its chemical reactivity and kinetic stability. mdpi.com Generally, a lower HOMO-LUMO gap is associated with higher reactivity. mdpi.com The knowledge of this energy gap is instrumental in calculating various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gap for 3-Bromo-2-hydroxypyridine in Different Solvents mdpi.com

| Solvent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol (B129727) | -6.879 | -1.475 | 5.403 |

Data calculated using the B3LYP/6-311++G(d,p) level of theory.

Thermodynamic and Kinetic Properties Investigations

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and activation barriers. A key reaction for 2-hydroxypyridine (B17775) and its derivatives is tautomerization to the corresponding pyridone form. chemtube3d.comchemtube3d.com

Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system have shown that direct intramolecular tautomerization via a 1,3-proton shift in the gas phase has a very high activation barrier, calculated to be around 137 kJ/mol, making it an energetically unfavorable process. nih.govhmdb.ca A semi-empirical (CNDO/2) calculation predicted an even higher barrier of 296 kJ/mol for this unimolecular tautomerization. nih.gov

However, the activation energy is dramatically reduced in the presence of mediating molecules. Theoretical models show that the tautomerization can proceed via a self-catalytic path involving a dimer, followed by a double proton transfer and subsequent dissociation. hmdb.ca Calculations for a mixed dimer interconversion lowered the activation energy by approximately four-fold, to an average value of about 30.8 kJ/mol. nih.gov The presence of even a single water molecule acting as a bridge for proton transfer can also significantly lower the energy hurdle to between 12 and 17 kcal/mol (approximately 50-70 kJ/mol). wuxibiology.com These findings highlight that the mechanism and kinetics of tautomerization are highly dependent on the molecular environment. nih.govwuxibiology.com

The tautomeric equilibrium between the hydroxy- and pyridone- forms is a classic subject of study in heterocyclic chemistry. hmdb.ca For the parent compound, 2-hydroxypyridine, computational and experimental studies have confirmed that it exists in equilibrium with its tautomer, 2-pyridone. nih.gov

In the gas phase, the 2-hydroxypyridine (enol) form is generally more stable by approximately 3 kJ/mol. nih.gov However, this preference can be reversed depending on the computational method used; for example, the B3LYP functional with certain basis sets has predicted the 2-pyridone tautomer to be slightly more stable. nih.gov The stability of 2-hydroxypyridine is largely attributed to π→π* interactions, whereas the stability of 2-pyridone is enhanced by n→σ* or n→π* interactions. nih.gov

The presence of a sulfonic acid group at the 3-position would be expected to have a pronounced effect on this equilibrium. The sulfonic acid group is strongly electron-withdrawing and highly polar, which would likely stabilize the more polar 2-pyridone tautomer. This stabilization would be particularly significant in polar solvents where the pyridone form is already favored. nih.gov

Solvent Effects and Environmental Influences on Molecular Behavior

The properties and behavior of 2-hydroxypyridine derivatives are profoundly influenced by their surrounding environment, particularly the solvent. The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is highly sensitive to solvent polarity. wuxibiology.com

In non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts. nih.gov However, in polar solvents, the equilibrium shifts dramatically to favor the 2-pyridone form. nih.govwuxibiology.com For example, in water, the equilibrium constant is around 900, indicating a strong preference for 2-pyridone, with the internal energy favoring this tautomer by about 12 kJ/mol. nih.gov This shift is explained by the significantly larger dipole moment of 2-pyridone compared to 2-hydroxypyridine, which allows for stronger stabilizing interactions with polar solvent molecules. wuxibiology.com Water molecules can further stabilize the pyridone form by forming hydrogen bonds. wuxibiology.com

From an environmental perspective, pyridine derivatives are known to undergo biodegradation in soil and water. researchgate.net Bacteria can degrade simple pyridines, often through pathways involving hydroxylated intermediates. researchgate.net The initial step in the biodegradation of many pyridines involves the incorporation of oxygen derived from water. researchgate.net It is plausible that 2-hydroxypyridine-3-sulfonic acid, being highly water-soluble due to its hydroxyl and sulfonic acid groups, would be subject to such microbial degradation pathways in the environment.

Exploration of Nonlinear Optical (NLO) Properties and Molecular Polarizability

Molecular polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. mdpi.com Molecules with high polarizability and hyperpolarizability (the nonlinear response to the field) are of interest for applications in nonlinear optics (NLO). mdpi.com

Computational studies on the parent 2-hydroxypyridine/2-pyridone system suggest that both tautomers exhibit poor NLO behavior, as indicated by their low total hyperpolarizabilities. nih.gov However, the NLO properties of pyridine derivatives are highly dependent on their specific substitution pattern. For instance, a related compound, 2-(Phenylsulfanyl)pyridine-3-carboxylic acid, is noted to exhibit NLO properties due to its extended conjugation.

The introduction of a sulfonic acid group at the 3-position of 2-hydroxypyridine would alter its electronic structure and, consequently, its polarizability. While specific calculations for this compound were not found, the presence of the electron-withdrawing sulfonic acid group in conjugation with the pyridine ring system could potentially enhance its NLO response compared to the unsubstituted parent compound, although detailed computational studies would be required to confirm this.

Advanced Applications and Functional Materials Featuring 2 Hydroxypyridine 3 Sulfonic Acid Scaffolds

Catalysis in Organic Transformations

The dual-functional nature of 2-Hydroxypyridine-3-sulfonic acid makes it a versatile candidate for catalysis, particularly in reactions requiring acid mediation. The presence of both a Brønsted acid site (sulfonic acid) and a Lewis basic site (pyridine nitrogen), along with a hydrogen-bonding hydroxyl group, allows for multiple modes of catalytic activation.

Investigation of Acid-Catalyzed Reactions

The catalytic prowess of this compound is primarily rooted in the strong electron-withdrawing effect of the sulfonic acid group, which significantly enhances the acidity of the molecule. This inherent acidity allows it to function as a potent Brønsted acid catalyst, capable of protonating a wide array of substrates and facilitating various proton-dependent reactions. nih.gov The sulfonic acid group, with a pKa estimated to be around 1-2, ensures a high concentration of available protons in solution, which is crucial for initiating many acid-catalyzed transformations.

Furthermore, the strategic placement of the hydroxyl and pyridine (B92270) nitrogen groups can lead to synergistic or bifunctional catalysis. The pyridine nitrogen can act as a proton shuttle or a Lewis base, while the hydroxyl group can participate in hydrogen-bonding networks, stabilizing transition states or co-catalyzing reactions. This multifaceted reactivity is a hallmark of pyridine derivatives in catalysis. nih.gov

Role in Esterification, Etherification, and Condensation Processes

As a strong Brønsted acid, this compound is well-suited to catalyze classic acid-mediated reactions such as esterification, etherification, and various condensation reactions. In these processes, the catalyst's primary role is to donate a proton to an electrophilic center, typically a carbonyl oxygen, thereby activating the substrate towards nucleophilic attack.

Esterification: In the formation of esters from carboxylic acids and alcohols, the sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol's hydroxyl group. MOFs functionalized with sulfonic acid groups have been successfully tested as catalysts for esterification reactions. researchgate.netresearchgate.net

Etherification: Similarly, in the synthesis of ethers from alcohols, the catalyst can protonate a hydroxyl group, facilitating its departure as a water molecule and generating a carbocation intermediate that is then attacked by another alcohol molecule.

Condensation Reactions: For aldol (B89426) or similar condensation reactions, the acid catalyst can promote the formation of an enol or enolate equivalent, which then acts as the nucleophile. The catalyst also activates the carbonyl group of the electrophilic partner.

While specific studies detailing the performance of free this compound in these exact reactions are not extensively documented, the catalytic activity is inferred from the well-established principles of Brønsted acid catalysis and the demonstrated utility of other sulfonic acid-functionalized materials, including sulfonated MOFs, in these transformations. researchgate.netnih.gov

Coordination Chemistry and Design of Metal-Organic Frameworks (MOFs)

The field of coordination chemistry has greatly benefited from ligands that offer specific, predictable binding modes and the ability to self-assemble into larger, functional architectures. This compound serves as an exemplary building block in this regard, offering robust coordination sites for the construction of novel materials.

Ligand Properties for Metal Ion Chelation and Coordination

The this compound molecule is an excellent chelating ligand due to the juxtaposition of the hydroxyl and sulfonic acid groups. The hydroxyl oxygen and an oxygen atom from the deprotonated sulfonate group can form a stable five- or six-membered chelate ring with a metal ion. This bidentate binding motif is a fundamental interaction in coordination chemistry.

Hydroxypyridinones (HOPOs) are renowned for their exceptional ability to chelate hard metal ions, and this compound shares key structural features with this class of compounds. mdpi.com The combination of a "hard" oxygen donor from the hydroxyl group and the sulfonate group makes it particularly effective for coordinating with a variety of metal ions. Research on related 2-hydroxypyridine-N-oxides has shown their effectiveness in mobilizing and chelating iron, highlighting the intrinsic capability of the 2-hydroxypyridine (B17775) scaffold in metal coordination. nih.gov

| Ligand Feature | Description | Implication for Coordination |

| Binding Sites | Hydroxyl (-OH) group at position 2 and Sulfonic acid (-SO₃H) group at position 3. | Acts as a bidentate O,O-donor ligand after deprotonation. |

| Chelate Ring | Forms a stable 5- or 6-membered ring with a central metal ion. | High thermodynamic stability of the resulting metal complex. |

| Donor Atoms | "Hard" oxygen donors from both the hydroxyl and sulfonate groups. | High affinity for hard metal ions (e.g., Fe³⁺, Al³⁺, Ln³⁺) and alkaline earth metals. mdpi.comacs.org |

| Electronic Properties | Electron-withdrawing sulfonic acid group influences the acidity and charge distribution of the pyridine ring. | Modulates the Lewis basicity of the pyridine nitrogen and the overall electronic environment of the metal center. |

Development of Coordination Polymers and MOFs as Building Blocks

The ability of this compound to act as a multidentate linker is the foundation for its use in constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net In this role, the molecule bridges multiple metal centers, which act as nodes, to form one-, two-, or three-dimensional networks. nih.gov The precise geometry of the ligand and the coordination preference of the metal ion dictate the final topology of the resulting framework. d-nb.info

The synthesis of MOFs often involves combining metal ions with organic linkers, and pyridine derivatives featuring carboxylic or sulfonic acid groups are widely used for this purpose. researchgate.netuzh.ch The sulfonic acid group, in particular, has been explored for creating linkers for CPs and MOFs, offering an alternative to the more common carboxylate-based systems. researchgate.netresearchgate.net The resulting sulfonate-based MOFs can exhibit unique properties due to the strong acidity and different coordination geometry of the sulfonate group compared to a carboxylate group.

Potential in Gas Storage, Separation, and Heterogeneous Catalysis

MOFs constructed from linkers like this compound are promising materials for a range of advanced applications due to their inherent porosity, high surface area, and the chemical functionality of their building blocks. hilarispublisher.comnovomof.com

Gas Storage and Separation: The porous nature of MOFs makes them ideal candidates for storing gases like hydrogen and methane. novomof.comresearchgate.net The specific chemical environment within the pores, which can be tuned by the choice of linker and metal, allows for selective adsorption and separation of gases, a critical process for carbon capture and natural gas purification. hilarispublisher.comresearchgate.net

Heterogeneous Catalysis: When used to build a MOF, the this compound linker can introduce catalytically active sites throughout the material in a well-defined, accessible manner. The sulfonic acid groups can function as strong Brønsted acid sites for heterogeneous catalysis. researchgate.net Simultaneously, the metal nodes themselves can act as Lewis acid catalysts, or the entire framework can serve as a scaffold to support catalytically active metal nanoparticles. mdpi.comrsc.org This creates a stable, recyclable solid catalyst with a high density of active sites. nih.gov

Proton Conduction: The presence of sulfonic acid groups within a MOF structure can create pathways for proton transport, making these materials candidates for use in proton exchange membranes for fuel cells. The ordered structure of the MOF can facilitate efficient proton conduction, especially under humid conditions. researchgate.netacs.org

| Application Area | Role of this compound Scaffold | Potential Advantage |

| Gas Storage | Forms the porous framework of a MOF, creating internal surface area for gas adsorption. hilarispublisher.com | Tunable pore size and high surface area can lead to high volumetric and gravimetric storage capacities. novomof.com |

| Gas Separation | The chemical functionality of the linker (-OH, -SO₃H) can create selective binding sites for specific gas molecules (e.g., CO₂). | Enhanced selectivity for gas separation processes compared to non-functionalized materials. researchgate.net |

| Heterogeneous Catalysis | Provides accessible Brønsted acid sites (-SO₃H) and metal coordination sites within a solid support. researchgate.netmdpi.com | High catalytic activity, site isolation, and potential for recyclability and enhanced stability. nih.gov |

| Proton Conduction | The sulfonic acid groups act as proton donors and facilitate the formation of hydrogen-bonding networks for proton transport. acs.org | Ordered pathways for efficient proton movement, applicable in fuel cell technologies. researchgate.net |

Polymer Science and Engineered Functional Materials

The bifunctional nature of this compound, conferred by its reactive hydroxyl and sulfonic acid moieties, positions it as a versatile building block in polymer chemistry.

Strategies for Polymer Functionalization and Property Enhancement

As a functional monomer, this compound can be incorporated into polymer chains to impart specific properties. pipzine-chem.com The hydroxyl group can participate in condensation polymerization reactions, while the sulfonic acid group, a strong acid, can introduce charge and hydrophilicity to the polymer backbone. This dual functionality allows for the creation of specialty polymers with tailored characteristics.

One potential application is in the development of advanced adsorption materials. pipzine-chem.com By polymerizing this compound with other monomers, it is possible to generate polymers with a high density of active sites. These sites, comprising the pyridine nitrogen, hydroxyl, and sulfonic acid groups, can exhibit selective affinity for specific substances, such as heavy metal ions or organic pollutants. This makes such polymers promising candidates for use in wastewater treatment and environmental monitoring systems, where they could effectively sequester harmful impurities. pipzine-chem.com

Furthermore, the incorporation of sulfonic acid groups is a well-established strategy for creating ion-conductive polymers. pipzine-chem.com When integrated into a polymer matrix, these groups can facilitate the transport of ions, a critical function in energy storage devices like batteries and fuel cells. Polymers functionalized with this compound could therefore serve as electrolyte materials, potentially enhancing the charging efficiency, discharge capacity, and operational lifespan of these energy technologies. pipzine-chem.com However, specific research detailing the polymerization strategies and performance metrics of polymers derived from this specific monomer remains limited in publicly accessible literature.

Utilization in Ion-Exchange Resin Development

Ion-exchange resins are critical materials used in water purification, chemical synthesis, and separation processes. Their function relies on the presence of acidic or basic functional groups on a solid polymer support. Acidic cation-exchange resins, for instance, typically feature sulfonic acid (–SO₃H) groups. ub.edu These groups enable the exchange of their protons for cations present in a surrounding solution. researchgate.net

Given its structure, this compound is a candidate monomer for synthesizing cation-exchange resins. The sulfonic acid group provides the strong acidic site necessary for ion exchange. pipzine-chem.comub.edu In principle, this monomer could be copolymerized with a cross-linking agent, such as divinylbenzene (B73037) (DVB), to form a robust, insoluble polymer matrix with integrated ion-exchange functionality. The resulting resin would possess a polystyrene-based framework functionalized with this compound units, making the sulfonic acid groups available for cation exchange. While the synthesis of sulfonic acid-based ion-exchange resins from various monomers is a mature technology, specific studies documenting the synthesis and performance characteristics (such as ion-exchange capacity and selectivity) of resins derived explicitly from this compound are not widely reported. science.govosti.govmdpi.com

Applications in Optoelectronic and Renewable Energy Technologies

The electronic properties and coordinating ability of pyridine derivatives and sulfonic acids make them valuable in the field of optoelectronics, particularly in the enhancement of renewable energy devices like perovskite solar cells.

Defect Passivation Strategies in Perovskite Solar Cells

A key strategy to mitigate these losses is defect passivation, where molecules are introduced to coordinate with the defect sites and neutralize their detrimental electronic effects. Pyridine-based compounds have been identified as effective Lewis base passivators, capable of donating a pair of non-bonded electrons from the nitrogen atom to form a coordinate bond with undercoordinated Pb²⁺ ions. mdpi.com Similarly, sulfonic acid groups have been shown to interact with and passivate defects.

Recent research has demonstrated the effectiveness of a structurally analogous molecule, 5-bromopyridine-3-sulfonic acid (BOH) , in significantly enhancing the performance of PSCs. acs.org This study provides strong evidence for the potential role of the this compound scaffold. In the case of BOH, a synergistic passivation mechanism was observed where both the pyridine ring and the sulfonic acid group played a role. acs.org The nitrogen atom in the pyridine ring binds to uncoordinated Pb²⁺, while the sulfonic acid group forms hydrogen bonds with the organic formamidinium (FA⁺) cation and coordination bonds with Pb²⁺. acs.org

This dual-action passivation effectively reduces defect density, which in turn suppresses non-radiative recombination, increases charge carrier lifetime, and improves the quality of the perovskite film. acs.org The tangible impact of this strategy is a significant boost in device performance. As detailed in the table below, the introduction of BOH led to a notable improvement across all key photovoltaic parameters.

| Device Configuration | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|

| Control Device (Without BOH) | 1.13 | 24.51 | 80.15 | 22.32 |

| BOH-Treated Device | 1.16 | 25.33 | 82.68 | 24.33 |

The data clearly illustrates that the BOH-treated device achieved a champion PCE of 24.33%, a substantial increase from the 22.32% of the control device. acs.org This enhancement is attributed to the synergistic defect passivation provided by the pyridine and sulfonic acid groups. acs.org These findings strongly suggest that this compound, possessing the same core functional groups, would be a highly promising candidate for similar defect passivation strategies in high-performance perovskite solar cells.

Contribution to Organic Electronics Research

While the functional groups within this compound are relevant to organic electronics—with pyridine derivatives used in charge-transporting layers and sulfonic acids used to modify conductivity—specific research detailing the synthesis, characterization, and application of this compound itself in organic electronic devices was not identified in the conducted literature search. The potential for this molecule in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in conductive polymers remains an area for future investigation.

Biological and Biomedical Research Applications of 2 Hydroxypyridine 3 Sulfonic Acid and Its Derivatives

Enzymology and Biochemical Pathway Elucidation

The interactions of 2-hydroxypyridine-3-sulfonic acid and its derivatives with enzymes are a subject of study, particularly in understanding metabolic processes.

While specific kinetic data for this compound is not extensively detailed in the reviewed literature, related hydroxypyridine derivatives are known to act as substrates for various enzymes, particularly in microbial systems. For instance, whole cells of Burkholderia sp. MAK1 have been shown to consume 2-hydroxypyridines that are substituted at the third position, indicating these compounds can serve as substrates for enzymatic transformation. researchgate.net The ability of such compounds to participate in enzymatic reactions is crucial for their role in biochemical pathways.

In a broader context, pyridine (B92270) derivatives are recognized as privileged scaffolds in medicinal chemistry and can act as enzyme inhibitors. researchgate.net For example, derivatives of 1-hydroxypyridine-2-thione (1,2-HOPTO), which share a similar pyridine core, have been identified as effective inhibitors of insulin-degrading enzyme (IDE) by targeting the active-site Zn2+ ion. nih.gov Specifically, 3-sulfonamide derivatives of 1,2-HOPTO were identified as IDE inhibitors with K_i values around 50 μM. nih.gov This suggests that the sulfonic acid group on a pyridine ring can play a significant role in enzyme binding and inhibition.

Table 1: Examples of Enzyme Interactions with Pyridine Derivatives

| Compound/Class | Enzyme | Role | Reported Effect/Value |

| 2-Hydroxypyridines (substituted at position 3) | Enzymes in Burkholderia sp. MAK1 | Substrate | Substrate consumption observed. researchgate.net |

| 3-Sulfonamide-1,2-hydroxypyridine-2-thione (1,2-HOPTO) derivatives | Insulin-Degrading Enzyme (IDE) | Inhibitor | K_i values of ~50 μM. nih.gov |

This table is for illustrative purposes and highlights the roles of related pyridine structures in enzyme interactions.

The mechanisms by which pyridine derivatives interact with biological systems often involve their functional groups. The sulfonic acid group, being a strong hydrogen bond acceptor, can facilitate interactions with enzyme active sites, potentially leading to the modulation of their activity. This interaction can alter metabolic pathways within an organism.

The tautomerism of 2-hydroxypyridine (B17775) to 2-pyridone is a key characteristic, with the 2-pyridone form generally being more stable. researchgate.netnih.gov This structural flexibility allows it to act as both a hydrogen bond donor and acceptor, mimicking other structures like amides or phenyl groups to interact effectively with biological targets. researchgate.net This bioisosteric capability is a fundamental principle in medicinal chemistry for modulating biological activity.

The biodegradation of pyridine and its derivatives is a critical process for environmental remediation and has been studied in various microorganisms. asm.orgnih.govnih.govasm.orgnih.gov Bacteria, in particular, have demonstrated the ability to use hydroxypyridines as a source of carbon and nitrogen. researchgate.net

For instance, the degradation of 3-hydroxypyridine (B118123) by Agrobacterium sp. DW-1 begins with hydroxylation to form 2,5-dihydroxypyridine. nih.gov This intermediate then undergoes ring cleavage by a dioxygenase to form N-formylmaleamic acid, which is further metabolized to maleic acid and fumaric acid. nih.gov Similarly, when 2- and 3-hydroxypyridine are oxidized, they can yield 2,5-dihydroxypyridine, which is then cleaved to produce maleamic acid. asm.org This indicates a common metabolic route for hydroxypyridine degradation.

The rate of transformation of pyridine derivatives by microbes is dependent on the substituents on the pyridine ring. nih.gov Generally, pyridine carboxylic acids are transformed at the highest rate, followed by monohydroxypyridines. nih.gov A variety of bacterial genera, including Arthrobacter, Rhodococcus, and Agrobacterium, are known to be involved in these degradation pathways. asm.orgresearchgate.netnih.gov

Table 2: Microbial Degradation of Hydroxypyridine Derivatives

| Microorganism | Substrate | Key Metabolites | Pathway Step |

| Agrobacterium sp. DW-1 | 3-Hydroxypyridine | 2,5-Dihydroxypyridine, N-formylmaleamic acid, Maleic acid, Fumaric acid | Initial α-hydroxylation followed by ring cleavage. nih.gov |

| Bacillus sp. | 2-Picolinic acid (a pyridine derivative) | 6-Hydroxypicolinic acid, 3,6-Dihydroxypicolinic acid, 2,5-Dihydroxypyridine | Hydroxylation and further oxidation. asm.org |

| Various Bacteria | 2- and 3-Hydroxypyridine | 2,5-Dihydroxypyridine, Maleamic acid, Formic acid | Oxidation and ring cleavage. asm.org |

Drug Discovery and Pharmaceutical Development

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives, including this compound, are explored for their therapeutic potential.